molecular formula C12H9ClN4 B11867422 6-chloro-9-(p-tolyl)-9H-purine CAS No. 123201-00-3

6-chloro-9-(p-tolyl)-9H-purine

Cat. No.: B11867422
CAS No.: 123201-00-3
M. Wt: 244.68 g/mol
InChI Key: LHJDQEDPBWFXPC-UHFFFAOYSA-N
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Description

6-chloro-9-(p-tolyl)-9H-purine is a heterocyclic aromatic organic compound. It belongs to the purine family, which is a class of compounds widely found in nature and known for their biological significance. The compound features a purine ring system substituted with a chlorine atom at the 6-position and a p-tolyl group at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(p-tolyl)-9H-purine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropurine with p-tolylboronic acid in the presence of a palladium catalyst. This reaction is typically carried out under Buchwald-Hartwig amination conditions, which involve the use of a base such as potassium carbonate and a ligand to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(p-tolyl)-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used

Major Products Formed

The major products formed from these reactions include various substituted purines, purine N-oxides, and dihydropurines, depending on the specific reaction and conditions used.

Scientific Research Applications

6-chloro-9-(p-tolyl)-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-9-(p-tolyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and p-tolyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-9-(p-tolyl)-9H-purine is unique due to the presence of the p-tolyl group at the 9-position, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry.

Properties

CAS No.

123201-00-3

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

6-chloro-9-(4-methylphenyl)purine

InChI

InChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3

InChI Key

LHJDQEDPBWFXPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

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